molecular formula C11H15N5O3 B12787077 (1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol CAS No. 91382-84-2

(1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

Cat. No.: B12787077
CAS No.: 91382-84-2
M. Wt: 265.27 g/mol
InChI Key: UGRNVLGKAGREKS-YGBUUZGLSA-N
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Description

(1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol is a complex organic compound that features a purine base attached to a cyclopentane ring This compound is structurally related to nucleosides, which are fundamental components of nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol typically involves multi-step organic synthesis. The process may start with the preparation of the cyclopentane ring, followed by the introduction of the hydroxymethyl group and the attachment of the purine base. Common reagents used in these steps include protecting groups, oxidizing agents, and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The purine base can undergo reduction reactions to modify its electronic properties.

    Substitution: The amino group on the purine base can participate in substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions on the purine base could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound may serve as a nucleoside analog, potentially interfering with nucleic acid synthesis and function. This makes it a candidate for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, nucleoside analogs are often used as antiviral and anticancer agents. This compound could be investigated for its potential to inhibit viral replication or cancer cell proliferation.

Industry

In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties may offer advantages in various applications.

Mechanism of Action

The mechanism of action of (1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol likely involves its interaction with nucleic acids and enzymes. The purine base can form hydrogen bonds with complementary bases, potentially disrupting nucleic acid structures. Additionally, the compound may inhibit enzymes involved in nucleic acid synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the cyclopentane ring.

    2’-Deoxyadenosine: A nucleoside analog lacking a hydroxyl group at the 2’ position.

Uniqueness

What sets (1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol apart is its specific stereochemistry and the presence of the hydroxymethyl group. These features may confer unique biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

91382-84-2

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

(1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C11H15N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14)/t5-,6-,8+,9+/m1/s1

InChI Key

UGRNVLGKAGREKS-YGBUUZGLSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO

Origin of Product

United States

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